1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Description
Properties
Molecular Formula |
C11H9FN6 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9FN6/c12-7-1-3-8(4-2-7)18-11-9(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2 |
InChI Key |
BCFHOSBSNJGJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=N)N(C=N3)N)F |
Origin of Product |
United States |
Preparation Methods
Chlorination-Amination Strategy
A widely adopted method involves the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). This yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2) with near-quantitative conversion. Subsequent hydrazinolysis of 2 under reflux conditions introduces the 4-imino group, forming 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) .
Critical Parameters
One-Pot Heterocyclization Using 5-Aminopyrazoles
An efficient one-flask synthesis starts with 5-amino-1,3-diphenylpyrazole (1a) reacting with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) at 60°C for 1–2 hours. The Vilsmeier intermediate 2a undergoes cyclization with hexamethyldisilazane (HMDS) at 70–80°C, yielding pyrazolo[3,4-d]pyrimidine (3a) in 91% yield.
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| PBr₃ Equivalents | 3.0 | Maximizes intermediate formation |
| HMDS Equivalents | 3.0 | Ensures complete cyclization |
| Solvent | DMF | Enhances reaction rate |
This method eliminates multi-step purification, making it scalable for industrial applications.
Introduction of the 4-Fluorophenyl Group
Condensation with Fluorinated Aldehydes
4-Fluorobenzaldehyde reacts with 4,5-dihydro-1-phenyl-3-methylpyrazol-5-one (1) in ethanol/piperidine under reflux to form a Schiff base intermediate. Subsequent cyclocondensation with guanidine hydrochloride introduces the pyrimidine ring, yielding 6-amino-4-(4'-fluorophenyl)-1-phenyl-3-methylpyrazolo[3,4-d]pyrimidine (3) .
Key Observations
Suzuki-Miyaura Cross-Coupling
A patent method describes palladium-catalyzed coupling of 4-chloropyrazolopyrimidine intermediates with 4-fluorophenylboronic acid. Using Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ in DMF/H₂O at 100°C for 2 hours achieves 80–85% coupling efficiency.
Reaction Setup
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enhances catalytic activity.
-
Base : Sodium carbonate maintains pH 8–9 for boronic acid activation.
Functionalization at the 5-Amino Position
Guanidine Hydrochloride-Mediated Amination
Treatment of 4-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine (4) with guanidine hydrochloride in refluxing ethanol introduces the 4-imino-5-amine moiety. The reaction proceeds via nucleophilic aromatic substitution, with yields reaching 88% after acidification and filtration.
Characterization Data
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Chlorination-Amination | 85 | 98 | 12 | High |
| One-Pot Heterocyclization | 91 | 95 | 6 | Moderate |
| Suzuki Coupling | 85 | 97 | 2 | High |
The one-pot method offers the shortest reaction time, while chlorination-amination provides superior purity.
Challenges and Optimization Strategies
Byproduct Formation in Chlorination
Excess POCl₃ generates phosphorylated byproducts, which are mitigated by controlled reagent addition and TMA scavenging.
Solvent Selection in Cross-Coupling
DMF outperforms THF in Suzuki reactions due to better boronic acid solubility, though it complicates product isolation.
Structural Confirmation Techniques
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. It acts as a JAK kinase inhibitor, which is crucial in the treatment of various cancers due to its role in cell signaling pathways associated with growth and survival. Preliminary studies indicate that it can inhibit tumor cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that 1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine could serve as a lead compound for developing new anticancer therapies aimed at overcoming drug resistance .
Enzyme Interaction Studies
In biochemical research, this compound serves as a tool to study enzyme interactions. It aids researchers in understanding complex biochemical pathways and disease mechanisms by providing insights into how specific enzymes function under various conditions .
Case Study: EGFR Inhibition
Recent studies have focused on synthesizing derivatives of this compound to act as epidermal growth factor receptor inhibitors (EGFRIs). Given the critical role of EGFR in cancer progression, these derivatives are designed to enhance inhibitory activity against EGFR, offering potential new therapeutic avenues for cancer treatment .
Organic Semiconductors
The unique electronic properties of 1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine make it a candidate for applications in material science, particularly in the development of organic semiconductors. Its ability to conduct electricity while maintaining stability under various conditions is being explored for use in electronic devices .
Agrochemical Development
In agricultural chemistry, this compound is investigated for its potential to develop new agrochemicals aimed at improving crop resistance to pests and diseases. The structural features of the compound suggest it may interact favorably with biological systems involved in plant defense mechanisms .
Development of Diagnostic Agents
Researchers are examining the role of this compound in developing diagnostic agents that can facilitate the early detection of diseases. By utilizing its biochemical properties, it may enhance the sensitivity and specificity of diagnostic tests .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The pyrazolo[3,4-d]pyrimidine scaffold is shared among several analogs, but substituents and fused rings significantly alter activity:
- Pyrano[2,3-d]pyrimidine Derivative (Scheme 179 in ): The fused pyran ring introduces steric bulk, which may reduce solubility but improve selectivity for specific targets like carbonic anhydrase IX .
Substituent Effects
- Fluorophenyl vs. 1-(4-Bromophenyl) Derivative (): Bromine’s larger atomic radius enhances van der Waals interactions but may increase toxicity risks .
- Imino vs. Urea/Acetohydrazide Groups: Urea Derivatives (): The urea moiety (e.g., 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea) introduces additional hydrogen-bond donors, improving binding to ATP pockets in kinases like EGFR . Acetohydrazide Derivatives (): These compounds (e.g., compound 237) exhibit strong EGFR inhibition (IC50: 0.186 µM) but lower apoptotic activity compared to the imino group, suggesting a trade-off between kinase affinity and cytotoxicity .
Kinase Inhibition
- The target compound’s imino group may mimic ATP’s adenine ring, competing for kinase binding sites, though its potency is likely lower than erlotinib based on structural analogs .
Anticancer Efficacy
- Apoptosis Induction : Compound 235 () with a benzylidene-acetohydrazide group showed the highest apoptosis (60.02 ± 2.716 µM), suggesting that electron-withdrawing substituents enhance pro-apoptotic signals .
- Tumor Selectivity : Urea derivatives () demonstrated in vivo efficacy against solid tumors, likely due to improved pharmacokinetics from the 4-fluorophenyl group .
Structure-Activity Relationship (SAR) Insights
- Position 1 : Aromatic groups (4-fluorophenyl, 4-chlorobenzyl) are critical for target binding; para-substitution optimizes steric and electronic effects .
- Position 4: Imino groups balance hydrogen-bond donation and metabolic stability, whereas urea/acetohydrazide substituents prioritize kinase affinity over cytotoxicity .
- Position 3 : Methyl or methylthio groups () fine-tune solubility and logP values, impacting bioavailability .
Biological Activity
1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (CAS Number: 1416342-82-9) is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C₁₁H₉FN₆
- Molecular Weight : 244.23 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 is significant as it plays a crucial role in cell cycle regulation and is a target for cancer therapy.
Inhibition of CDK2
Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory activity against CDK2. For instance, docking studies have confirmed that these compounds can effectively compete with ATP at the kinase domain, leading to decreased tumor cell proliferation.
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine | CDK2 | 50 ± 5 | MCF-7 |
| - | - | 45 ± 3 | HepG-2 |
| - | - | 40 ± 2 | HCT-116 |
Table 1: Inhibition data for 1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine against various cancer cell lines.
Case Studies and Research Findings
- Anticancer Activity : A study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives indicated that these compounds exhibit significant cytotoxicity against various cancer cell lines. The compound was found to inhibit growth in MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) with IC50 values indicating effective concentration levels for therapeutic use .
- Selectivity Profiling : Further investigations into the selectivity of this compound revealed that it not only inhibits CDK2 but also shows some activity against CDK1 and other kinases. This selectivity is crucial for minimizing side effects associated with non-specific kinase inhibition .
- Structure-Activity Relationship (SAR) : The structure of the compound plays a significant role in its biological activity. Modifications on the phenyl ring or the imino group can enhance or reduce its potency against targeted kinases. This information is vital for future drug design efforts aimed at improving efficacy and reducing toxicity .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-(4-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors with fluorophenyl-containing intermediates. Polar aprotic solvents (e.g., DMSO or acetonitrile) are used under controlled temperatures (80–120°C) to optimize ring closure and imino group stabilization .
- Critical Parameters : Reaction time (6–24 hours) and catalyst selection (e.g., palladium for cross-coupling) significantly impact purity (>90% by HPLC) and yield (50–70%) .
Q. How is the structural identity of this compound validated in synthetic workflows?
- Analytical Techniques :
- NMR : - and -NMR confirm aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl) and imino NH signals (δ 9.5–10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 298.0984) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) reveal bond angles (~120° for pyrimidine ring) and intermolecular H-bonding critical for stability .
Q. What storage conditions are recommended to preserve compound integrity?
- Protocol : Store at –20°C in amber vials under inert gas (argon) to prevent imino group oxidation. Solubility in DMSO (50 mg/mL) requires aliquoting to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are used to study its mechanism?
- Targets : Preliminary studies suggest inhibition of kinases (e.g., EGFR, IC₅₀ ~0.8 μM) and modulation of apoptosis pathways (e.g., Bcl-2 downregulation) .
- Assays :
- Kinase Inhibition : Fluorescence polarization assays with ATP-competitive probes.
- Cytotoxicity : MTT assays (IC₅₀ 2–10 μM in A549 lung cancer cells) .
- Binding Affinity : Surface plasmon resonance (SPR) for KD determination (nM–μM range) .
Q. How can researchers reconcile contradictory bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may arise from assay conditions (e.g., serum concentration, cell passage number).
- Resolution Strategies :
- Standardize cell lines (ATCC-verified) and culture media.
- Use orthogonal assays (e.g., Western blot for target protein validation alongside viability assays) .
Q. What strategies enhance pharmacokinetic properties like metabolic stability?
- Derivatization :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- PEGylation or prodrug approaches improve aqueous solubility and half-life .
- In Silico Tools : Molecular docking (AutoDock Vina) predicts metabolic hotspots for rational design .
Q. Which advanced analytical methods quantify trace impurities in synthesized batches?
- Techniques :
- HPLC-PDA : Detect impurities <0.1% using C18 columns (gradient: 5–95% acetonitrile/water).
- LC-HRMS : Identify byproducts via exact mass matching (e.g., de-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
